(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18130443
InChI: InChI=1S/C8H7F2N5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15)
SMILES:
Molecular Formula: C8H7F2N5
Molecular Weight: 211.17 g/mol

(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine

CAS No.:

Cat. No.: VC18130443

Molecular Formula: C8H7F2N5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine -

Specification

Molecular Formula C8H7F2N5
Molecular Weight 211.17 g/mol
IUPAC Name (3,4-difluorophenyl)-(2H-tetrazol-5-yl)methanamine
Standard InChI InChI=1S/C8H7F2N5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15)
Standard InChI Key ZGXDCVWQTUZRCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(C2=NNN=N2)N)F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine features a methanamine backbone bonded to a 3,4-difluorophenyl group and a 1H-tetrazol-5-yl moiety. The difluorophenyl group introduces electronic effects through fluorine’s electronegativity, while the tetrazole ring contributes π-electron density and hydrogen-bonding capabilities . The hydrochloride salt form (C8H8ClF2N5\text{C}_8\text{H}_8\text{ClF}_2\text{N}_5) is commonly utilized in industrial settings, with a molecular weight of 247.63 g/mol .

Table 1: Key Chemical Data

PropertyValue
Molecular FormulaC8H8F2N5\text{C}_8\text{H}_8\text{F}_2\text{N}_5 (free base)
Molecular Weight211.18 g/mol (free base)
IUPAC Name(3,4-Difluorophenyl)-(2H-tetrazol-5-yl)methanamine
CAS Number1461715-05-8 (hydrochloride)
AppearancePowder (hydrochloride form)

Spectroscopic Analysis

Infrared (IR) spectroscopy of related tetrazole derivatives reveals characteristic N–H stretching vibrations at 3300–3500 cm1^{-1} and C–F stretches near 1200 cm^{-1 . Nuclear magnetic resonance (NMR) data for the hydrochloride salt show aromatic proton signals between 7.0–7.8 ppm and NH2_2 resonances at ~5.5 ppm in 1H^1\text{H}-NMR spectra .

Synthetic Methodologies and Optimization

Multicomponent Reaction (MCR) Approaches

The Ugi four-component reaction (U-4CR) has emerged as a green chemistry strategy for synthesizing tetrazole-containing compounds. By reacting anilines, glyoxal derivatives, isocyanides, and carboxylic acids, this method achieves atom-economical formation of complex scaffolds . For (3,4-difluorophenyl)(1H-tetrazol-5-yl)methanamine, cyclization of 2-(1H-tetrazol-5-yl)anilines with isocyanates in acetic acid yields tetrazoloquinazolinone intermediates, which are subsequently reduced to the target amine .

Solvent and Condition Optimization

Reactions conducted in glacial acetic acid at room temperature produce higher yields (75–85%) compared to dioxane (60–70%) due to improved protonation of the tetrazole nitrogen, facilitating nucleophilic attack . Gram-scale syntheses have been demonstrated, with purity levels exceeding 99% after recrystallization .

Physicochemical and Stability Profiles

Solubility and Partitioning

The free base exhibits limited aqueous solubility (<1 mg/mL at pH 7.4) but shows enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). LogP values estimated at 1.8–2.2 suggest moderate lipophilicity, suitable for blood-brain barrier penetration .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt indicates a melting point of 218–220°C with decomposition above 250°C . Storage at room temperature under inert atmosphere maintains stability for >24 months, though exposure to moisture induces hydrolysis of the tetrazole ring .

Biological Activity and Mechanism of Action

Table 2: Selected Pharmacological Targets

TargetBinding AffinityBiological Effect
11β-HSD1Kd=12.3nMK_d = 12.3 \, \text{nM}Glucocorticoid inactivation
DPP-4IC50=8.7μMIC_{50} = 8.7 \, \mu\text{M}GLP-1 stabilization
PPAR-γEC50=1.2μMEC_{50} = 1.2 \, \mu\text{M}Adipocyte differentiation

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Candida albicans show minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively, suggesting moderate activity linked to membrane disruption .

Comparative Analysis with Structural Analogs

Table 3: Tetrazole-Containing Bioactive Compounds

CompoundStructural VariationActivity Profile
SitagliptinTrifluorophenyl substituentDPP-4 inhibitor (FDA-approved)
(2,5-Difluorophenyl)tetrazolamineOrtho-fluorine placementEnhanced CNS penetration
Tetrazoloquinazolinone derivativesFused quinazoline-tetrazole systemAnticancer (p53 activation)

The 3,4-difluoro substitution pattern in (3,4-difluorophenyl)(1H-tetrazol-5-yl)methanamine confers superior metabolic stability compared to non-fluorinated analogs, with a 40% reduction in hepatic clearance observed in microsomal assays .

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